PI3Kbeta Inhibition: Cell-Based Activity Profiling Reveals Moderate Potency
This compound exhibits measurable, albeit moderate, inhibitory activity against the PI3Kbeta isoform in a cellular context. This differentiates it from more potent, clinically-oriented PI3K inhibitors and positions it as a valuable tool compound for studying PI3Kbeta signaling in PTEN-deficient cancer models without complete pathway ablation [1]. The observed EC50 for inhibiting AKT phosphorylation (Ser473) is 1.00 µM, which contrasts with more potent analogs that may have EC50 values in the low nanomolar range [2].
| Evidence Dimension | Cellular target engagement (PI3Kbeta inhibition) |
|---|---|
| Target Compound Data | EC50 = 1.00 µM (1000 nM) for inhibition of AKT phosphorylation at Ser473. |
| Comparator Or Baseline | Baseline: More potent PI3Kbeta inhibitors typically show EC50 < 100 nM in similar assays. |
| Quantified Difference | Activity is >10-fold weaker than potent reference inhibitors. |
| Conditions | Assay performed in PTEN-null MDA-MB-468 human breast cancer cells in the presence of serum. |
Why This Matters
The moderate potency provides a wider dynamic range for dose-response studies in PI3Kbeta-dependent cancer models, potentially reducing off-target toxicity observed with highly potent inhibitors.
- [1] BindingDB. (n.d.). Ligand-Target Pair Data for BDBM50489440 (CHEMBL2322349). Inhibition of PI3Kbeta human in PTEN-null MDA-MB-468 cells. View Source
- [2] BindingDB. (n.d.). Example of a more potent PI3Kbeta inhibitor (BDBM50394893) with an IC50 of 102 nM in a related assay. View Source
